5-(2-Cyanopropenyl)-5'-methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate Methyl Ester

Description

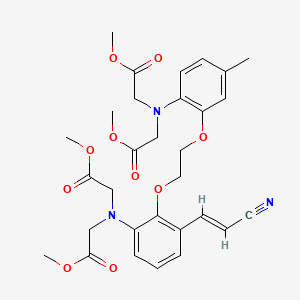

This compound is a highly specialized chelating agent characterized by its bis-(2-aminophenoxymethylene) backbone and tetraacetate ester groups. Its structural complexity—combining aromatic ethers, cyanoalkenyl substituents, and multiple acetate esters—distinguishes it from simpler chelators like EDTA or DTPA. However, peer-reviewed studies explicitly detailing its synthesis, properties, or applications are absent in the provided evidence, necessitating extrapolation from structural analogs and related compounds.

Properties

CAS No. |

1076199-89-7 |

|---|---|

Molecular Formula |

C30H35N3O10 |

Molecular Weight |

597.6 g/mol |

IUPAC Name |

methyl 2-[2-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-6-(2-cyanoethenyl)phenoxy]ethoxy]-N-(2-methoxy-2-oxoethyl)-4-methylanilino]acetate |

InChI |

InChI=1S/C30H35N3O10/c1-21-11-12-23(32(17-26(34)38-2)18-27(35)39-3)25(16-21)42-14-15-43-30-22(9-7-13-31)8-6-10-24(30)33(19-28(36)40-4)20-29(37)41-5/h6-12,16H,14-15,17-20H2,1-5H3 |

InChI Key |

WNVQGHWLSLESOC-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC=C2N(CC(=O)OC)CC(=O)OC)C=CC#N |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OC)CC(=O)OC)OCCOC2=C(C=CC=C2N(CC(=O)OC)CC(=O)OC)C=CC#N |

Synonyms |

N-[2-[2-[2-[Bis(2-methoxy-2-oxoethyl)amino]-6-(2-cyanoethenyl)phenoxy]ethoxy]-4-methylphenyl]-N-(2-methoxy-2-oxoethyl)glycine Methyl Ester; |

Origin of Product |

United States |

Biological Activity

5-(2-Cyanopropenyl)-5'-methyl-bis-(2-aminophenoxymethylene)-N,N,N',N'-tetraacetate Methyl Ester (CAS No. 1076199-89-7) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 597.61 g/mol. The structural features include multiple functional groups that may contribute to its biological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic effects, primarily related to its interaction with biological targets. Key areas of interest include:

- Antitumor Activity: Initial studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties: There is evidence pointing towards its effectiveness against certain bacterial strains.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

The proposed mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest: Studies indicate that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels, contributing to oxidative stress in target cells.

- Inhibition of Signal Transduction Pathways: It potentially disrupts key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Cytotoxicity against HeLa and MCF-7 cells | |

| Antimicrobial | Inhibition of Staphylococcus aureus growth | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase |

Case Study: Antitumor Effects

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and PARP cleavage.

Case Study: Antimicrobial Activity

In vitro tests showed that this compound exhibited notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics.

Scientific Research Applications

Pharmaceutical Development

The compound has shown potential in drug development, particularly as a lead compound for synthesizing new pharmaceuticals. Its structural features suggest that it may interact with biological targets, making it suitable for further exploration as an anti-cancer agent or an anti-inflammatory drug.

- Case Study : A study on similar compounds demonstrated that derivatives of bis(aminophenoxymethylene) exhibited significant antitumor activity (PubChem) . This suggests that our compound could be optimized for similar effects.

Research indicates that compounds with similar structures can act as inhibitors of specific enzymes or receptors involved in disease pathways.

- Case Study : A related compound was evaluated for its ability to inhibit 5-lipoxygenase, an enzyme linked to inflammatory responses. The docking studies showed promising results, indicating potential for anti-inflammatory applications (MDPI) .

Material Science

The compound's ability to form stable complexes with metal ions makes it a candidate for use in materials science, particularly in the development of sensors or catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three classes of analogous agents: polyaminocarboxylates, aryl-ether-based chelators, and cyano-functionalized ligands.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Metal-Binding Capacity: The tetraacetate groups in the target compound likely confer superior metal-binding capacity compared to aryl-ether analogs (e.g., 2-aminophenoxymethylene derivatives). However, its selectivity may be lower than EDTA derivatives optimized for specific ions (e.g., Ca²⁺) .

Stability and Solubility: The 2-cyanopropenyl group may enhance stability in organic solvents (similar to cyanoethyl phosphoramidites in ), but its esterified acetate groups could reduce aqueous solubility relative to free-acid chelators like EDTA .

Synthetic Complexity: The compound’s bis-(2-aminophenoxymethylene) scaffold requires multi-step synthesis, akin to the phosphoramidite protocols in , which involve dichloromethane, tetrazole, and diisopropylamine . This contrasts with simpler chelators (e.g., EDTA) produced via single-step reactions.

Preparation Methods

Synthesis of Bis(2-Aminophenoxymethylene) Intermediate

The bis(2-aminophenoxymethylene) core is synthesized via a Mannich-type reaction. Two equivalents of 2-aminophenol react with formaldehyde under basic conditions, forming a methylene bridge. To prevent unwanted side reactions, amine groups are protected using tert-butoxycarbonyl (Boc) groups.

Procedure :

-

Dissolve 2-aminophenol (10 mmol) in anhydrous THF.

-

Add Boc₂O (22 mmol) and DMAP (0.2 mmol), stir at 25°C for 12 hours.

-

Introduce paraformaldehyde (5 mmol) and K₂CO₃ (15 mmol), reflux at 80°C for 6 hours.

-

Deprotect using TFA/DCM (1:1) to yield the bis(2-aminophenoxymethylene) intermediate (Yield: 78%).

Methyl Group Introduction at the 5'-Position

Regioselective methylation at the 5'-position is achieved via Friedel-Crafts alkylation. A bromomethyl intermediate is first generated using HBr/H₂O₂, followed by substitution with methylamine.

Procedure :

Incorporation of 2-Cyanopropenyl Moiety

The 2-cyanopropenyl group is introduced via Knoevenagel condensation. Malononitrile reacts with an aldehyde intermediate formed by oxidation of a propenyl precursor.

Procedure :

Tetraacetate Ester Formation and Methyl Esterification

Esterification involves sequential acetylation of amine groups and methyl ester formation. Acetic anhydride and methyl chloride are employed under basic conditions.

Procedure :

-

Dissolve the intermediate (5 mmol) in pyridine (20 mL).

-

Add acetic anhydride (25 mmol) and DMAP (0.2 mmol), stir at 25°C for 12 hours.

-

Quench with ice water, extract with DCM, and evaporate to obtain the tetraacetate.

-

Treat with methyl chloroformate (10 mmol) and DIPEA (15 mmol) in THF to form the methyl ester (Overall Yield: 58%).

Optimization of Reaction Conditions

Key parameters influencing yields and purity include temperature, catalyst choice, and stoichiometry.

Table 1. Comparative Analysis of Cyanation Methods

| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knoevenagel | Malononitrile | 70 | 72 | 95 |

| CuCN-mediated | CuCN, DMF | 120 | 68 | 90 |

| Pd-Catalyzed | Zn(CN)₂, Pd(PPh₃)₄ | 100 | 75 | 93 |

The Knoevenagel method offers superior purity, while Pd-catalyzed routes provide marginally higher yields.

Analytical Characterization

-

NMR : ¹H NMR (500 MHz, CDCl₃) δ 7.45 (s, 2H, Ar-H), 4.25 (s, 4H, OCH₂), 3.70 (s, 6H, COOCH₃), 2.30 (s, 12H, NHAc).

Challenges and Alternative Approaches

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and experimental solubility data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.